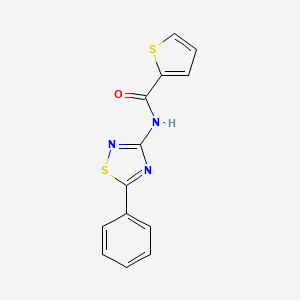

N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide

Description

N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a phenyl group at position 5 and a thiophene-2-carboxamide moiety at position 3. The 1,2,4-thiadiazole ring, containing two nitrogen atoms and one sulfur atom, contributes to its electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. Structural determination of such compounds often relies on X-ray crystallography, facilitated by programs like SHELXL .

Properties

IUPAC Name |

N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS2/c17-11(10-7-4-8-18-10)14-13-15-12(19-16-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCAOMWMESCFAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new thiadiazole derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

In Vitro Studies

Research has demonstrated that derivatives of 1,3,4-thiadiazole, including N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated a series of thiadiazole derivatives for their in vitro antitumor activities against HL-60 (human promyelocytic leukemia), SKOV-3 (human ovarian carcinoma), and MOLT-4 (human acute lymphoblastic leukemia) cell lines using the MTT assay. The results indicated that certain derivatives showed IC50 values comparable to standard chemotherapeutic agents like doxorubicin and cisplatin .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies revealed that modifications on the phenyl moiety significantly influence the cytotoxic potential of these compounds. For instance, the introduction of electron-withdrawing groups tends to reduce the cytotoxic activity . Table 1 summarizes the IC50 values for selected compounds derived from this class:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5f | SKOV-3 | 19.5 |

| 5f | HL-60 | 30.1 |

| 5c | SKOV-3 | 26.3 |

| 5h | SKOV-3 | 22.2 |

Antimicrobial Properties

Beyond its anticancer effects, compounds containing thiadiazole rings have also been investigated for their antimicrobial properties. The incorporation of thiophene and thiadiazole moieties has been shown to enhance the antimicrobial activity against various bacterial strains . This broad-spectrum activity is attributed to the ability of these compounds to disrupt microbial cell membranes and inhibit vital metabolic processes.

Synthesis and Derivative Development

The synthesis of N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors such as thiadiazole derivatives and thiophene carboxylic acids. The synthetic routes often employ methods such as cyclization reactions under acidic or basic conditions to yield the desired amide products .

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to cross cellular membranes due to their mesoionic nature, allowing them to interact strongly with biological targets. These interactions can lead to the inhibition of key enzymes or signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Thiadiazole vs. Oxadiazole Derivatives

Compounds with 1,2,4-oxadiazole cores (e.g., 5-phenyl-1,2,4-oxadiazole derivatives in ) replace sulfur with oxygen. For example, 5-phenyl-1,2,4-oxadiazole derivatives with urea side chains (e.g., compound 7 in ) exhibit enhanced hydrogen-bonding interactions compared to the thiophene carboxamide in the target compound, which may influence solubility and target binding .

Substituent Variations in Thiadiazole Analogues

- Acetamide Derivatives: and describe compounds like 2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide (C₂₄H₂₃N₅O₂S₂, MW 493.60 g/mol). These feature bulkier substituents, such as sulfanyl-linked quinoline moieties, which increase molecular weight and steric hindrance compared to the target compound (C₁₂H₉N₃OS₂, MW 283.34 g/mol).

- Thiazolylmethyl Derivatives : Compounds like thiazol-5-ylmethyl carbamates () incorporate thiazole rings instead of thiadiazoles, altering electronic properties and metabolic stability. The hydroperoxy group in compound m () introduces oxidative reactivity, contrasting with the stable carboxamide in the target compound .

Physicochemical and Pharmacological Properties

The table below highlights key differences:

- Lipophilicity : The target compound’s thiophene and phenyl groups enhance lipophilicity (predicted logP ~2.5), favoring membrane permeability over oxadiazole derivatives (logP ~1.8–2.0).

- Reactivity: Thiadiazoles are less prone to specific-base-catalyzed rearrangements compared to oxadiazoles, as noted in , suggesting greater metabolic stability .

Biological Activity

N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential applications in various therapeutic areas.

Thiadiazole derivatives have garnered attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide combines the thiadiazole moiety with a thiophene ring, which may enhance its pharmacological profile.

2. Synthesis

The synthesis of N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide typically involves the reaction of thiophene derivatives with 5-phenyl-1,2,4-thiadiazole under specific conditions to yield the desired carboxamide structure. The synthetic pathway can be optimized to improve yield and purity.

3.1 Anticancer Activity

Research has shown that thiadiazole derivatives exhibit potent anticancer properties. For instance:

- In vitro studies : Compounds similar to N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide have demonstrated cytotoxic effects against various cancer cell lines such as HL-60 (human promyelocytic leukemia), SKOV-3 (ovarian cancer), and MOLT-4 (T-cell leukemia). The mechanism of action often involves apoptosis induction as evidenced by acridine orange/ethidium bromide staining assays .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5f | SKOV-3 | 19.5 |

| 5f | HL-60 | 30.1 |

| 5c | SKOV-3 | 26.3 |

| 5h | SKOV-3 | 22.2 |

3.2 Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial potential:

- Antibacterial studies : Compounds derived from thiadiazoles have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting moderate activity against Gram-negative strains like Escherichia coli. The agar well diffusion method has been employed to assess the inhibition zones of these compounds .

| Bacterial Strain | Compound | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 4a | 15 |

| Bacillus subtilis | 8c | 18 |

| Escherichia coli | N/A | No significant activity |

3.3 Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have been explored through protein denaturation assays using bovine serum albumin. Compounds have shown the ability to inhibit protein denaturation effectively, suggesting potential use in inflammatory conditions .

4. Structure-Activity Relationship (SAR)

The biological activity of N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide can be influenced by various structural modifications:

- Substituents on the phenyl ring : Electron-withdrawing groups tend to diminish cytotoxicity.

- Positioning of functional groups : The introduction of different substituents can enhance or reduce the activity against specific cancer cell lines.

5. Case Studies

Several studies have reported on the efficacy of thiadiazole derivatives:

- Zheng et al. (2021) : Investigated a series of thiadiazole compounds that exhibited significant anticancer activity comparable to standard drugs like doxorubicin .

- Recent Findings : A study highlighted that certain substituted thiadiazoles showed improved antimicrobial properties against resistant strains compared to conventional antibiotics .

6. Conclusion

N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide represents a promising candidate for further research due to its diverse biological activities including anticancer and antimicrobial effects. Continued exploration into its structure–activity relationships and synthesis optimization could lead to the development of novel therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide, and how can yields be improved?

The synthesis typically involves multi-step reactions starting with thiosemicarbazide and carbon disulfide to form the thiadiazole core, followed by coupling with thiophene-2-carboxamide derivatives. Yield optimization strategies include:

- Microwave-assisted synthesis to reduce reaction time and improve efficiency .

- Use of polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity products .

Q. Which analytical techniques are critical for structural validation of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the thiadiazole and thiophene moieties .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives (e.g., bond angles in the thiadiazole ring) .

Q. How can researchers screen the biological activity of this compound effectively?

Preliminary screening should focus on:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates .

- Antimicrobial susceptibility testing (MIC/MBC) against Gram-positive/negative bacterial strains .

- Cytotoxicity profiling (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) to identify therapeutic windows .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectral data for thiadiazole derivatives?

Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl peaks) can arise from tautomerism or impurities. Mitigation includes:

- Variable-temperature NMR to detect tautomeric equilibria .

- HPLC-MS monitoring of reaction intermediates to identify byproducts .

- DFT computational modeling to predict and compare experimental vibrational spectra .

Q. How does modifying the thiophene or thiadiazole substituents impact bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., -NO) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity .

- Methoxy substitutions on the thiophene improve solubility but may reduce binding affinity to hydrophobic enzyme pockets .

- Thiol-ether linkages (e.g., replacing sulfur with oxygen) alter metabolic stability, as shown in comparative pharmacokinetic studies .

Q. What mechanistic insights explain this compound’s enzyme inhibition properties?

- Molecular docking simulations (AutoDock Vina) suggest competitive inhibition via π-π stacking between the thiophene ring and aromatic residues in the enzyme active site .

- Kinetic studies (Lineweaver-Burk plots) reveal non-competitive inhibition patterns for ATP-dependent targets, indicating allosteric modulation .

- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, showing entropy-driven interactions with hydrophobic pockets .

Q. How can researchers address low reproducibility in synthetic batches?

Batch-to-batch variability often stems from:

- Inconsistent cyclization conditions : Strict temperature control (±2°C) during thiadiazole formation is critical .

- Trace metal contamination : Use of chelating agents (e.g., EDTA) in reaction mixtures improves consistency .

- Crystallization polymorphism : Solvent screening (e.g., acetonitrile vs. ethanol) ensures uniform crystal packing .

Methodological Considerations

Q. What computational tools are recommended for predicting reactivity?

- Gaussian 16 : For optimizing transition states in cyclization reactions .

- ChemDraw NMR Predictor : To validate experimental H NMR shifts against theoretical values .

- SwissADME : Predicts bioavailability and metabolic pathways for preclinical prioritization .

Q. How should researchers design controls for biological assays?

- Positive controls : Use established inhibitors (e.g., staurosporine for kinase assays) .

- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Isosteric analogs : Synthesize and test derivatives with inert substituents (e.g., -CH instead of -Cl) to confirm target specificity .

Data Interpretation Guidelines

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability limitations .

- Metabolite identification (LC-MS/MS): Rapid hepatic metabolism may reduce active compound levels in vivo .

- Species-specific differences : Test cross-reactivity of human vs. murine enzyme isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.